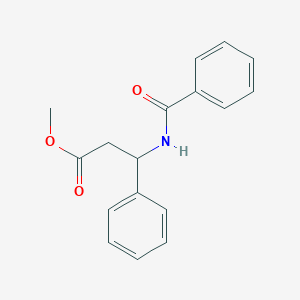![molecular formula C15H12F3NO2 B5917439 2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TFMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-122°C. TFMPA is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic effects in various diseases.
作用機序
TFMPA is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are involved in inflammation, pain, and fever. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. TFMPA selectively inhibits COX-2 without affecting COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes TFMPA a promising candidate for the treatment of inflammatory diseases without causing gastrointestinal side effects.
Biochemical and Physiological Effects
TFMPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation. TFMPA has also been shown to have protective effects on the heart and brain in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
TFMPA has several advantages for lab experiments. It is a selective COX-2 inhibitor that can be used to investigate the role of COX-2 in various biological processes. TFMPA has also been reported to have good solubility in organic solvents, which makes it easy to handle in the lab. However, TFMPA has some limitations for lab experiments. It has been reported to have low stability in solution, which can lead to degradation over time. In addition, TFMPA has been shown to have low water solubility, which can limit its use in aqueous solutions.
将来の方向性
TFMPA has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. TFMPA can also be used as a tool to investigate the role of COX-2 in various biological processes. In addition, TFMPA can be modified to improve its stability and solubility in solution, which can enhance its use in lab experiments. Overall, TFMPA has a promising future in scientific research due to its unique pharmacological properties.
合成法
TFMPA can be synthesized through a multistep process starting from 4-trifluoromethylphenylacetic acid. The first step involves the conversion of 4-trifluoromethylphenylacetic acid to 4-trifluoromethylphenylacetic chloride using thionyl chloride. The resulting compound is then reacted with phenoxyamine to form TFMPA. This method has been reported to yield high purity TFMPA with good yields.
科学的研究の応用
TFMPA has been used in a wide range of scientific research applications due to its unique pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. TFMPA has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, TFMPA has been used as a tool to investigate the role of cyclooxygenase (COX) enzymes in various biological processes.
特性
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-8-12(9-7-11)19-14(20)10-21-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYMDBZIRGWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)

![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)